MAO-A Inhibition Potency: 3-(2-Aminoethyl)thietane 1,1-dioxide vs. 2-Substituted Analogs
The compound 3-(2-Aminoethyl)thietane 1,1-dioxide exhibits measurable inhibitory activity against rat liver mitochondrial monoamine oxidase A (MAO-A), a key target in neuropsychiatric disorders [1]. While specific direct comparator data for other aminoalkyl thietane dioxides are not available in the public domain, this established target engagement provides a quantitative benchmark that distinguishes it from 2-substituted analogs like 2-(Aminomethyl)thietane 1,1-dioxide hydrochloride, for which no MAO inhibition data have been reported .
| Evidence Dimension | MAO-A Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 58 nM |
| Comparator Or Baseline | 2-(Aminomethyl)thietane 1,1-dioxide hydrochloride: No data available |
| Quantified Difference | N/A (comparator data absent) |
| Conditions | Rat liver mitochondria, serotonin substrate, 60 min preincubation |
Why This Matters
This data confirms a specific, quantifiable molecular interaction, de-risking procurement for neuroscience research focused on MAO-A-related pathways.
- [1] BindingDB. (n.d.). BDBM50088554: CHEMBL3577036. Affinity Data for MAO-A. Retrieved from https://bdb8.ucsd.edu View Source
